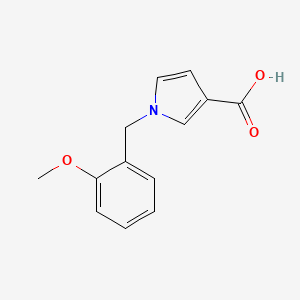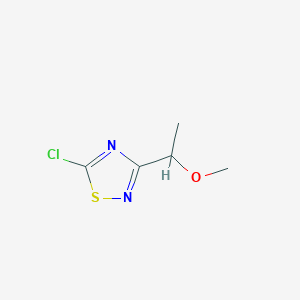![molecular formula C12H9Cl2NO2 B1470121 1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1535411-06-3](/img/structure/B1470121.png)
1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
説明
Synthesis Analysis
While specific synthesis methods for “1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid” are not available, it’s possible that it could be synthesized using methods similar to those used for related compounds. For example, the Suzuki–Miyaura cross-coupling reaction is a widely-used method for forming carbon-carbon bonds, and could potentially be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of “1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid” consists of a pyrrole ring, a carboxylic acid group, and a 2,4-dichlorophenyl group. The pyrrole ring is a five-membered aromatic ring with one nitrogen atom . The 2,4-dichlorophenyl group consists of a phenyl ring (a six-membered aromatic ring) with chlorine atoms at the 2 and 4 positions .科学的研究の応用
Synthesis and Pharmacological Activity
The reaction between specific pyrrole hydrochlorides and methyl 2-methoxyglicolate leads to the formation of compounds with notable pharmacological profiles. These compounds have been studied for their analgesic, anti-inflammatory, and neuropsychobehavioral effects, highlighting the versatile potential of pyrrole derivatives in therapeutic applications (Massa et al., 1989).
Antimicrobial Properties
Pyrrole derivatives have shown promise in antimicrobial applications. For instance, certain pyrrolopyridine analogs synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate displayed antibacterial activity in vitro, underscoring the potential of these compounds in combating bacterial infections (Toja et al., 1986). Another study synthesized a novel bicyclic thiohydantoin fused to pyrrolidine compound, revealing its antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis (Nural et al., 2018).
Organic Synthesis and Structural Analysis
Research has also focused on the synthesis of novel organic compounds and the analysis of their structures. For example, novel aziridine esters were synthesized through the addition of aromatic nitrogen heterocycles to a 2H-azirine-3-carboxylic ester, leading to compounds with potential applications in organic synthesis (Alves et al., 2000). Additionally, the incorporation of stable organic radicals into pyrrole units has been explored, aiming to develop semiconducting polymers with high spin multiplicity, thus opening new avenues in materials science (Domingo et al., 2000).
将来の方向性
Given the limited information available on “1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid”, future research could focus on elucidating its synthesis, properties, and potential applications. Pyrrole-containing compounds are of interest in various fields, including medicinal chemistry, due to their diverse biological activities .
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c13-9-4-3-8(10(14)6-9)7-15-5-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVKLDFAOJHTHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470038.png)


![1-[(tert-butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470041.png)
![1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470043.png)
![[1-(Pyrrolidin-1-yl)cyclobutyl]methanamine](/img/structure/B1470045.png)
![1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470046.png)

![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol](/img/structure/B1470050.png)


![1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470056.png)
![1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470058.png)
![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470059.png)